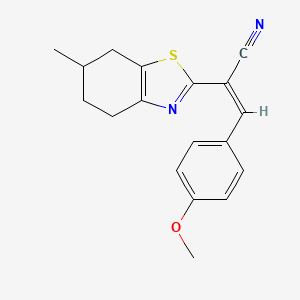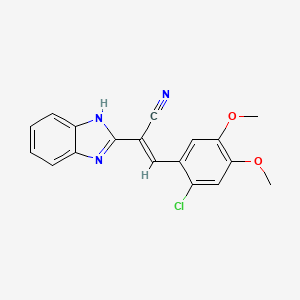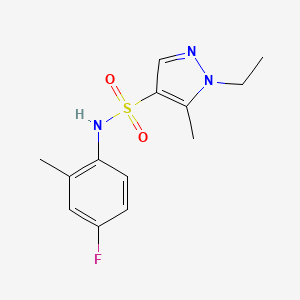![molecular formula C19H25N3O2 B5340381 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5340381.png)
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that combines a furan ring, a piperazine ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethylpiperazine Intermediate: This step involves the reaction of furan-2-carbaldehyde with piperazine under reductive amination conditions.
Acylation Reaction: The intermediate is then reacted with 2-phenylethylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced at the acetamide group to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation Products: Various oxidized derivatives of the furan ring.
Reduction Products: Amines derived from the reduction of the acetamide group.
Substitution Products: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE: shares structural similarities with other furan-containing piperazine derivatives.
Furan Derivatives: Compounds such as 2-furoic acid and furan-2-carbaldehyde.
Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-phenylpiperazine.
Uniqueness
Structural Uniqueness: The combination of a furan ring, piperazine ring, and acetamide group in a single molecule.
Biological Activity: Its unique biological activities and potential therapeutic applications distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-19(20-9-8-17-5-2-1-3-6-17)16-22-12-10-21(11-13-22)15-18-7-4-14-24-18/h1-7,14H,8-13,15-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSNTUXRWSHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5340299.png)

![2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B5340308.png)
![(3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B5340313.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B5340320.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B5340328.png)

METHANONE](/img/structure/B5340333.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carbonitrile](/img/structure/B5340336.png)
![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)
![6-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5340355.png)
![N-(2-ETHYLPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5340373.png)

